3-Ethyl-1,2-oxazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-1,2-oxazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-5-4(6)3-8-7-5/h3H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPOFENHPZDDTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1502266-37-6 | |
| Record name | 3-ethyl-1,2-oxazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Strategies of 3 Ethyl 1,2 Oxazol 4 Amine
Transformations Involving the 4-Amino Group
The 4-amino group is the most reactive nucleophilic center in 3-Ethyl-1,2-oxazol-4-amine and readily participates in a range of chemical transformations.
Acylation, Alkylation, and Arylation Reactions
The primary amino group can be readily acylated by reacting this compound with acyl chlorides or anhydrides in the presence of a base to afford the corresponding amides. Similarly, alkylation can be achieved using alkyl halides, and arylation can be accomplished through reactions such as the Buchwald-Hartwig cross-coupling with aryl halides. These reactions are fundamental for introducing a wide variety of substituents at the 4-position.
Acylation: The reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield N-(3-ethyl-1,2-oxazol-4-yl)acetamide.
Alkylation: Treatment with an alkyl halide, for example, methyl iodide, would lead to the formation of 3-ethyl-N-methyl-1,2-oxazol-4-amine and potentially quaternary ammonium (B1175870) salts upon further alkylation.
Arylation: Palladium-catalyzed cross-coupling with an aryl halide, such as bromobenzene, would produce 3-ethyl-N-phenyl-1,2-oxazol-4-amine.
| Reaction | Reagent | Product | Conditions |
| Acylation | Acetyl chloride | N-(3-ethyl-1,2-oxazol-4-yl)acetamide | Triethylamine, CH2Cl2, 0 °C to rt |
| Alkylation | Methyl iodide | 3-ethyl-N-methyl-1,2-oxazol-4-amine | K2CO3, CH3CN, rt |
| Arylation | Bromobenzene | 3-ethyl-N-phenyl-1,2-oxazol-4-amine | Pd(OAc)2, BINAP, NaOtBu, Toluene, 100 °C |
Condensation and Imine Formation
The 4-amino group of this compound can undergo condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. nih.govresearchgate.netmdpi.comnih.gov These reactions are typically catalyzed by an acid and involve the formation of a hemiaminal intermediate followed by dehydration. nih.gov The resulting imines are versatile intermediates for further synthetic transformations. For instance, condensation with a substituted benzaldehyde, such as 4-nitrobenzaldehyde, in the presence of an acid catalyst would yield the corresponding N-(4-nitrobenzylidene)-3-ethyl-1,2-oxazol-4-amine.
| Reactant | Product | Conditions |
| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-3-ethyl-1,2-oxazol-4-amine | Acetic acid, Ethanol, Reflux |
| Acetone | N-(propan-2-ylidene)-3-ethyl-1,2-oxazol-4-amine | p-Toluenesulfonic acid, Toluene, Dean-Stark |
Electrophilic and Nucleophilic Reactions on the 1,2-Oxazole Ring System
The 1,2-oxazole ring is an aromatic heterocycle, and its reactivity is influenced by the substituents present. sphinxsai.comresearchgate.net The ring itself is relatively electron-deficient, which generally makes it resistant to electrophilic attack unless activated by electron-donating groups. pharmaguideline.com
Regioselective Functionalization of the Oxazole (B20620) Core
The functionalization of the oxazole core of this compound is regioselective, with the position of attack depending on the nature of the reagent. nih.gov The 4-amino group is a strong activating group and directs electrophiles to the C5 position. Conversely, the inherent electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at the C5 position, especially if a good leaving group is present.
Influence of the 3-Ethyl and 4-Amino Substituents on Ring Reactivity
The 4-amino group, being a powerful electron-donating group, significantly activates the 1,2-oxazole ring towards electrophilic aromatic substitution. This activation is most pronounced at the C5 position, making it the primary site for reactions with electrophiles such as halogens, nitrating agents, and sulfonating agents. The 3-ethyl group has a weaker, electron-donating effect and provides steric hindrance, further favoring electrophilic attack at the less hindered C5 position.
For example, bromination of this compound with N-bromosuccinimide (NBS) is expected to yield 5-bromo-3-ethyl-1,2-oxazol-4-amine as the major product.
| Reaction | Reagent | Predicted Major Product | Conditions |
| Bromination | N-Bromosuccinimide (NBS) | 5-bromo-3-ethyl-1,2-oxazol-4-amine | CH3CN, rt |
| Nitration | HNO3/H2SO4 | 3-ethyl-5-nitro-1,2-oxazol-4-amine | 0 °C |
| Sulfonation | Fuming H2SO4 | 4-amino-3-ethyl-1,2-oxazole-5-sulfonic acid | rt |
Modifications of the 3-Ethyl Group
The 3-ethyl group is generally less reactive than the amino group or the activated oxazole ring. However, under specific conditions, it can be functionalized. Radical halogenation, for instance, could introduce a halogen at the benzylic-like position (the carbon adjacent to the ring). Oxidation of the ethyl group is also a possibility, potentially leading to a 3-acetyl or 3-carboxy derivative, although this might require harsh conditions that could affect the rest of the molecule. For example, reaction with N-bromosuccinimide under UV irradiation could potentially lead to the formation of 3-(1-bromoethyl)-1,2-oxazol-4-amine.
Ring-Opening and Rearrangement Pathways of this compound
The 1,2-oxazole ring, being a five-membered heterocycle with a weak N-O bond, is susceptible to various ring-opening and rearrangement reactions, providing pathways to other heterocyclic systems or functionalized open-chain compounds. acs.org
One of the most well-documented rearrangements of isoxazoles is the photochemical conversion to oxazoles. nih.gov Upon UV irradiation, the N-O bond of the isoxazole (B147169) ring can cleave to form a diradical intermediate, which can then rearrange to a 2H-azirine. Subsequent ring opening and re-cyclization can lead to the formation of the corresponding oxazole. In the case of this compound, this would likely yield 2-ethyl-1,3-oxazole-4-amine. The efficiency and outcome of such photochemical reactions are highly dependent on the substitution pattern of the isoxazole ring and the reaction conditions. nih.govacs.org
The Cornforth rearrangement is another thermal rearrangement that involves the transposition of substituents on an oxazole ring. wikipedia.org However, this reaction is typically observed for 4-acyloxazoles and involves the exchange of the acyl group with the substituent at the 5-position. Its direct applicability to 4-amino-isoxazoles is not established and would likely require conversion of the amino group to an acylamino group.
Base- or acid-catalyzed ring-opening reactions of isoxazoles can also lead to a variety of products. For instance, treatment of isoxazoles with strong bases can lead to ring cleavage and the formation of β-ketonitriles. In the presence of a nucleophile like hydrazine, isoxazoles can be converted to pyrazoles.
| Reaction Type | Conditions | Intermediate | Potential Product |
|---|---|---|---|
| Photochemical Rearrangement | UV irradiation | 2H-Azirine | 2-Ethyl-1,3-oxazol-4-amine nih.gov |
| Base-Catalyzed Ring Opening | Strong base (e.g., NaOEt) | β-Ketonitrile | Open-chain compounds |
| Conversion to Pyrazoles | Hydrazine | - | 3-Ethyl-1H-pyrazol-4-amine |
Applications of 3 Ethyl 1,2 Oxazol 4 Amine As a Versatile Synthetic Building Block
Construction of Complex Molecular Architectures
The chemical reactivity of 3-Ethyl-1,2-oxazol-4-amine is characterized by the nucleophilic nature of the 4-amino group and the inherent properties of the isoxazole (B147169) ring. The isoxazole ring is relatively stable, allowing for chemical modifications at its substituents, but it can also undergo ring-opening reactions under specific conditions to yield other valuable difunctionalized compounds. researchgate.net This dual reactivity makes it a powerful tool for synthetic chemists to construct intricate molecular frameworks.
The amino group in this compound serves as a handle for the annulation of additional heterocyclic rings, leading to the formation of multi-heterocyclic systems. nuph.edu.ua These fused systems are of great interest in medicinal chemistry as they can interact with biological targets in unique ways. The amino group can readily react with a variety of electrophilic reagents to initiate cyclization reactions.
For instance, condensation of this compound with β-dicarbonyl compounds or their equivalents can lead to the formation of isoxazolo[4,5-b]pyridines. Similarly, reaction with isothiocyanates followed by cyclization can yield isoxazolo[4,5-d]pyrimidines. The following table illustrates some potential transformations of this compound into multi-heterocyclic systems.
| Reagent | Resulting Heterocyclic System |
| β-Ketoester | Isoxazolo[4,5-b]pyridin-5-one |
| Diethyl malonate | Isoxazolo[4,5-b]pyridine-5,7-dione |
| α,β-Unsaturated ketone | Tetrahydroisoxazolo[4,5-b]pyridine |
| Isothiocyanate | Isoxazolo[4,5-d]pyrimidine-thione |
| Carbon disulfide | Isoxazolo[4,5-d]thiazole-2-thione |
This table represents potential synthetic pathways based on the known reactivity of amino-azoles.
The isoxazole motif is present in a number of natural products, and synthetic isoxazole derivatives are often used to create analogues of these natural compounds. nih.govrsc.org These analogues are crucial for studying structure-activity relationships (SAR) and for developing new therapeutic agents with improved properties. This compound can serve as a key precursor for analogues of natural products that feature an amino-substituted five-membered heterocycle.
By modifying the amino group or by using the isoxazole as a stable platform to append other functionalities, chemists can systematically explore the chemical space around a natural product's core structure. For example, the isoxazole ring can be a bioisosteric replacement for other aromatic or heteroaromatic rings found in natural products, potentially leading to improved pharmacokinetic profiles.
| Natural Product Class | Potential Role of this compound |
| Alkaloids | As a core scaffold to mimic the nitrogenous heterocyclic rings. |
| Nucleoside Analogues | The isoxazole ring can act as a surrogate for the pyrimidine or purine base. |
| Amino Acid Analogues | Incorporation into peptide chains as an unnatural β-amino acid. mdpi.com |
This table provides hypothetical applications in the synthesis of natural product analogues.
Development of Chemical Libraries for High-Throughput Screening Initiatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, requiring large and diverse collections of small molecules, known as chemical libraries. j-morphology.com Building blocks like this compound are highly valuable in the construction of these libraries through combinatorial chemistry. bioethicsjournal.ru The presence of a reactive amino group allows for the facile introduction of a wide variety of substituents, rapidly generating a large number of distinct compounds from a common scaffold.
In a typical combinatorial synthesis, this compound can be acylated, alkylated, or subjected to reductive amination with a diverse set of carboxylic acids, alkyl halides, or aldehydes and ketones, respectively. This approach allows for the systematic exploration of the chemical space around the 3-ethyl-1,2-oxazol-4-yl core, which can lead to the identification of novel hits in HTS campaigns.
The following table outlines a hypothetical combinatorial library based on this compound.
| Reaction Type | R-group Source (Building Block) | Resulting Functional Group |
| Acylation | Carboxylic acids (R-COOH) | Amide |
| Sulfonylation | Sulfonyl chlorides (R-SO2Cl) | Sulfonamide |
| Reductive Amination | Aldehydes (R-CHO) | Secondary Amine |
| Urea Formation | Isocyanates (R-NCO) | Urea |
This table illustrates a strategy for generating a chemical library for HTS.
Contributions to Agrochemical and Material Sciences Research
The utility of this compound extends beyond pharmaceutical research into the realms of agrochemicals and material science. The isoxazole ring is a known pharmacophore in a variety of commercial agrochemicals, including fungicides and herbicides. google.comresearchgate.net Derivatives of this compound can be synthesized and screened for their potential as new crop protection agents. The isoxazole core can be found in several bioactive compounds used in agriculture. nbinno.com
In the field of material science, molecules containing heterocyclic rings are explored for their unique electronic and physical properties. The amino group of this compound provides a point of attachment for polymerization or for grafting onto surfaces. This could enable the development of specialty polymers or functional materials with tailored properties such as thermal stability, conductivity, or specific binding capabilities. nbinno.com The isoxazole moiety itself can impart desirable characteristics to the resulting materials.
Medicinal Chemistry Research Avenues Involving the 3 Ethyl 1,2 Oxazol 4 Amine Scaffold
Scaffold Design and Structure-Activity Relationship (SAR) Studies for 1,2-Oxazole Derivatives
While general SAR principles for 1,2-oxazole derivatives exist, there are no specific studies published that detail the rational design of analogues based on the 3-ethyl-1,2-oxazol-4-amine scaffold or strategies to modulate its molecular recognition properties. Research in this area would typically involve synthesizing a library of related compounds with systematic modifications to the ethyl and amino groups, as well as substitutions at other positions of the oxazole (B20620) ring, and then evaluating their biological activity. The absence of such studies in the literature prevents a meaningful discussion on this topic.
Exploration of this compound Derivatives as Pharmacophore Scaffolds
The utility of a molecule as a pharmacophore scaffold is established through extensive biological testing and computational modeling. For this compound, there is a lack of published evidence to support its exploration for specific therapeutic targets.
Design of Derivatives for Enzyme Inhibition and Activation Studies
The broader class of isoxazoles has been investigated for the inhibition of various enzymes. For instance, certain isoxazole (B147169) derivatives have been designed and synthesized as inhibitors of cyclooxygenase (COX) enzymes. nih.gov However, no studies have been found that specifically design and test derivatives of this compound for enzyme inhibition or activation.
Investigation of Receptor Binding Affinity and Ligand-Target Interactions
Similarly, while various heterocyclic compounds are known to bind to a multitude of receptors, there is no available data on the receptor binding affinity of this compound or its derivatives. Such investigations are crucial for understanding the potential therapeutic applications of a compound and are a prerequisite for its development as a drug candidate.
Computational Approaches in Guiding Pharmacophore Design
Computational studies, such as molecular docking and pharmacophore modeling, are instrumental in modern drug discovery. These methods are often used to predict the binding of a ligand to its target and to guide the design of new, more potent analogues. A search of the scientific literature did not yield any computational studies specifically focused on the this compound pharmacophore.
Computational and Theoretical Investigations of 3 Ethyl 1,2 Oxazol 4 Amine
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical methods are fundamental in elucidating the electronic structure, stability, and reactivity of heterocyclic compounds. These calculations provide insights into molecular geometries, orbital energies, and charge distributions, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) Studies on Ground and Excited States
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For isoxazole (B147169) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G*, are employed to determine optimized geometries, vibrational frequencies, and energies for both ground and excited states.
While specific data for 3-Ethyl-1,2-oxazol-4-amine is not available, studies on related molecules like isoxazole and 3-methyl isoxazole provide a framework for understanding. For instance, calculations on deprotonated isoxazoles have been used to study their dissociation chemistry. acs.org Such studies can elucidate the stability of different isomers and the energetics of fragmentation pathways. For this compound, DFT could be used to determine the preferred conformation of the ethyl group, the planarity of the ring, and the electronic transitions that govern its UV-visible absorption spectrum.
Molecular Orbital Analysis and Charge Distribution
Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.
For the 1,2-oxazole ring, the nitrogen and oxygen heteroatoms significantly influence the charge distribution and orbital landscape. The lone pairs on these atoms contribute to the electron density and can act as sites for electrophilic attack or coordination. The amine and ethyl substituents on this compound would further modulate this distribution. The electron-donating amine group at the 4-position is expected to raise the HOMO energy, making the molecule more susceptible to oxidation. The ethyl group at the 3-position would have a lesser, but still notable, electronic influence. A hypothetical charge distribution analysis would likely show a high negative charge density on the nitrogen and oxygen atoms and a delocalization of positive charge across the ring and the amino group.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvent molecules or biological receptors. acs.orgnih.gov
For a relatively small molecule like this compound, MD simulations can explore the rotational freedom of the ethyl group and the inversion of the amine group. This conformational analysis helps identify the most stable, low-energy conformations of the molecule in different environments. In the context of drug design, MD simulations are crucial for understanding how a ligand like an isoxazole derivative fits into and interacts with the active site of a protein. mdpi.com By simulating the protein-ligand complex, researchers can assess the stability of binding poses, identify key interacting amino acid residues, and calculate binding free energies. acs.orgmdpi.com These studies have been performed on various isoxazole derivatives to understand their activity as, for example, Farnesoid X receptor (FXR) agonists. mdpi.com
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
The synthesis of the 1,2-oxazole ring often involves [3+2] cycloaddition reactions, for instance, between a nitrile oxide and an alkyne or an enamine. researchgate.net Theoretical studies can model these reaction pathways to determine whether they are concerted or stepwise, and to calculate the activation energies associated with each step. For example, the formation of isoxazoles from the reaction of enamines with in situ generated nitrile oxides has been proposed to proceed via a (3+2)-dipolar cycloaddition mechanism. researchgate.net Computational modeling could verify this mechanism, providing detailed geometries of the transition states and confirming the regioselectivity of the reaction. While no specific mechanistic predictions for this compound are found, these general approaches would be directly applicable.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,2-Oxazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are extensively used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules. nih.gov Numerous QSAR studies have been conducted on 1,2-oxazole derivatives for various biological targets. mdpi.comnih.govacs.org
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods generate 3D contour maps that visualize the regions around a molecule where certain properties (e.g., steric bulk, electrostatic charge, hydrophobicity) are favorable or unfavorable for activity.
For isoxazole derivatives acting as FXR agonists, 3D-QSAR models have demonstrated strong predictive ability. mdpi.com These models revealed that hydrophobic substituents at the R2 position and electronegative groups at the R3 position of the isoxazole core are crucial for agonistic activity. mdpi.com Similarly, QSAR studies on isoxazole derivatives have been used to develop models for anti-inflammatory and antifungal activities. nih.govacs.org
Below is a table summarizing typical statistical parameters obtained in QSAR studies of isoxazole derivatives, demonstrating the predictive power of these models.
| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Target/Activity | Reference |
| CoMFA | 0.664 | 0.960 | 0.872 | Farnesoid X Receptor (FXR) Agonists | mdpi.com |
| CoMSIA | 0.706 | 0.969 | 0.866 | Farnesoid X Receptor (FXR) Agonists | mdpi.com |
These studies underscore the importance of the isoxazole scaffold in medicinal chemistry and demonstrate how computational QSAR modeling can effectively guide the synthesis of new derivatives with optimized biological activity. ijpca.org
Emerging Research Directions and Future Perspectives for 3 Ethyl 1,2 Oxazol 4 Amine
Development of Novel Spectroscopic and Analytical Techniques for Characterization
Precise structural elucidation and purity assessment are foundational to all chemical research. While standard techniques provide basic characterization, the future lies in developing more sensitive and sophisticated methods to probe the nuanced properties of 3-Ethyl-1,2-oxazol-4-amine and its analogues. Advanced analytical methodologies are crucial for quality control in synthesis and for understanding the compound's behavior in complex environments.
Future efforts will likely focus on hyphenated techniques and high-resolution spectroscopy to gain deeper insights. For instance, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) can provide detailed information about the compound and its potential metabolites or degradation products. mdpi.com Similarly, advancements in Nuclear Magnetic Resonance (NMR) spectroscopy, such as two-dimensional techniques (COSY, HSQC, HMBC), will be indispensable for unambiguously confirming the connectivity and stereochemistry of more complex derivatives. The development of validated methods using techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) will be essential for routine analysis. mdpi.com
| Technique | Application for this compound | Information Gained |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination. | Elemental composition confirmation, impurity profiling. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis. | Identification of core structure and substituent fragmentation patterns. |
| 2D NMR Spectroscopy (e.g., COSY, HSQC) | Unambiguous assignment of proton and carbon signals. | Detailed connectivity of the ethyl group and oxazole (B20620) ring protons/carbons. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups. | Confirmation of N-H (amine), C=N, and N-O stretches characteristic of the oxazole ring. mdpi.com |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Analysis of electronic transitions. | Information on the chromophoric 1,2-oxazole system. mdpi.com |
This table illustrates potential applications of advanced spectroscopic techniques for the detailed characterization of this compound.
Integration of Artificial Intelligence and Machine Learning in Derivative Discovery
The discovery of novel chemical entities is being revolutionized by artificial intelligence (AI) and machine learning (ML). jsr.org These computational tools can analyze vast datasets to predict the properties of hypothetical molecules, significantly accelerating the design-synthesis-test cycle. astrazeneca.comnsf.gov For this compound, AI/ML offers a powerful approach to explore its chemical space and identify derivatives with enhanced properties for specific applications.
By employing graph neural networks, researchers can train models on existing libraries of 1,2-oxazole compounds to predict various parameters such as bioactivity, solubility, and synthetic accessibility. astrazeneca.com This in silico screening allows for the prioritization of a small number of high-potential candidates for physical synthesis, saving considerable time and resources. researchgate.net Generative models can even propose entirely new molecular structures based on the this compound scaffold, tailored to fit a specific target profile.
| AI/ML Workflow Step | Description | Objective |
| 1. Data Curation | Aggregate data on known 1,2-oxazole derivatives and their properties. | Create a robust training dataset for the ML model. |
| 2. Model Training | Use algorithms (e.g., graph neural networks) to learn structure-property relationships. | Develop a predictive model capable of assessing new derivatives. astrazeneca.com |
| 3. Virtual Library Generation | Enumerate hypothetical derivatives of this compound. | Explore the accessible chemical space around the core scaffold. |
| 4. In Silico Property Prediction | Apply the trained model to the virtual library. | Screen for candidates with desired properties (e.g., high predicted activity, low toxicity). |
| 5. Candidate Prioritization | Rank molecules based on predicted scores and synthetic feasibility. | Select a manageable number of promising derivatives for laboratory synthesis. |
This interactive table outlines a typical workflow for integrating AI and machine learning into the discovery process for new derivatives based on this compound.
Exploration in Untraditional Chemical Applications (e.g., Supramolecular Chemistry)
Beyond its potential use as a synthetic intermediate, this compound possesses structural features conducive to applications in supramolecular chemistry. This field focuses on assemblies of molecules held together by non-covalent interactions, such as hydrogen bonds and pi-pi stacking. ijpsonline.com The amine group on the 1,2-oxazole ring is a prime hydrogen bond donor and acceptor, while the heterocyclic ring itself can participate in stacking interactions.
These properties suggest that this compound could serve as a versatile building block, or "synthon," for constructing larger, ordered structures like molecular gels, liquid crystals, or coordination polymers. By modifying the substituents on the oxazole core, researchers can tune the directionality and strength of these weak interactions to control the self-assembly process and the macroscopic properties of the resulting materials. This opens up possibilities in areas such as sensor technology, molecular recognition, and the development of "smart" materials that respond to external stimuli.
| Structural Feature | Potential Non-Covalent Interaction | Potential Supramolecular Structure |
| -NH₂ (Amine Group) | Hydrogen Bonding (Donor and Acceptor) | 1D chains, 2D sheets, self-assembled monolayers. |
| 1,2-Oxazole Ring | Pi-pi Stacking, Dipole-Dipole Interactions | Columnar assemblies, liquid crystals. |
| Nitrogen and Oxygen Heteroatoms | Coordination with Metal Ions | Metal-organic frameworks (MOFs), coordination polymers. |
This table details the structural features of this compound that enable its potential use in constructing various supramolecular assemblies.
Challenges and Opportunities in the Synthesis and Application of Complex 1,2-Oxazole Structures
The synthesis of simple 1,2-oxazoles is well-established, but significant challenges remain in the construction of more complex, poly-substituted, and poly-functionalized analogues. e-bookshelf.de Key difficulties include controlling regioselectivity during ring formation, managing sensitive functional groups, and developing scalable, efficient reaction pathways. pharmaguideline.comnih.gov For instance, creating derivatives from the this compound core requires chemoselective reactions that target specific positions without disturbing the oxazole ring, which can be prone to cleavage under certain nucleophilic or reductive conditions. pharmaguideline.com
However, these synthetic hurdles present significant opportunities. The development of novel synthetic methodologies, such as new catalytic systems or flow chemistry processes, could unlock access to previously unobtainable 1,2-oxazole structures. ijpsonline.com Overcoming these challenges would provide a wider diversity of compounds for screening in various applications, from medicinal chemistry to materials science. nih.gov The inherent structural and electronic properties of the 1,2-oxazole ring make it a valuable scaffold, and the ability to synthesize complex derivatives is crucial for fully exploiting its potential. nih.govresearchgate.net
| Aspect | Challenges | Opportunities |
| Synthesis | Achieving high regioselectivity in ring formation; Functional group tolerance; Potential for ring-opening side reactions. pharmaguideline.com | Development of novel catalysts; Application of flow chemistry for improved control; Access to novel chemical space. nih.gov |
| Purification | Separation of isomers; Removal of metal catalysts from cross-coupling reactions. | Advancement in chromatographic techniques; Design of catalyst-free synthetic routes. |
| Application | Understanding structure-activity relationships for complex derivatives; Ensuring metabolic stability of the oxazole ring. | Discovery of compounds with novel biological activities or material properties; Fine-tuning of physicochemical characteristics for specific uses. e-bookshelf.de |
This table summarizes the key challenges and corresponding opportunities in the synthesis and application of complex molecules based on the 1,2-oxazole framework.
Q & A
Q. Table 1: Representative Reaction Conditions
| Precursor | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 3-ethyloxazole-4-carboxylate | Ethanol | ZnCl₂ | 78 | |
| 4-azidofurazan-3-amine | DMF | CuI | 65 |
Basic: How is NMR spectroscopy employed in characterizing this compound?
Methodological Answer:
¹H and ¹³C NMR are critical for confirming structure and purity:
- ¹H NMR : Identify protons on the oxazole ring (δ 6.5–7.2 ppm) and ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .
- ¹³C NMR : Oxazole carbons appear at δ 150–160 ppm; ethyl carbons at δ 10–15 ppm (CH₃) and δ 20–25 ppm (CH₂) .
- DEPT-135 : Differentiates CH₃, CH₂, and CH groups in complex mixtures .
Advanced: How can computational docking studies predict the bioactivity of this compound derivatives?
Methodological Answer:
- Target Selection : Prioritize receptors like M1 muscarinic receptors, where oxadiazole analogs (e.g., CDD-0102A) show bioactivity .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking. Parameterize force fields (e.g., OPLS-AA) to account for oxazole ring polarity .
- Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC₅₀ values from enzyme assays .
Advanced: What strategies resolve contradictions in crystallographic data for this compound?
Methodological Answer:
- Software Cross-Validation : Refine structures using SHELXL (for small molecules) and PHENIX (for macromolecules) to resolve discrepancies in bond lengths/angles .
- Twinned Data Handling : Use SHELXD for initial phase determination and WinGX for post-refinement visualization .
- Hydrogen Bond Analysis : Apply Etter’s graph-set theory to identify robust intermolecular interactions (e.g., R₂²(8) motifs) .
Advanced: How to design analogs with enhanced bioactivity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the ethyl group with fluorophenyl (improves lipophilicity) or thienyl (enhances π-stacking) .
- SAR Studies : Test analogs in vitro (e.g., antimicrobial assays) and correlate substituent electronic effects (Hammett σ values) with activity .
- Chiral Derivatives : Synthesize enantiomers using oxazoline precursors (e.g., (R)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine) to explore stereoselective effects .
Basic: What purification techniques are effective post-synthesis?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradient elution (e.g., 0→30% ethyl acetate in hexane) for polar impurities .
- Recrystallization : Ethanol/water (7:3) yields needle-shaped crystals suitable for X-ray diffraction .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for >99% purity in bioactive studies .
Advanced: How to analyze hydrogen bonding patterns in its crystal structure?
Methodological Answer:
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess hydrogen bond geometry (e.g., N–H⋯O bonds with d ≈ 2.8 Å) .
- Topology Analysis : Use Mercury CSD to classify motifs (e.g., chains, rings) and quantify their contributions to lattice stability .
- Energy Calculations : Compute interaction energies (DFT at B3LYP/6-31G*) to rank hydrogen bonds by strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
